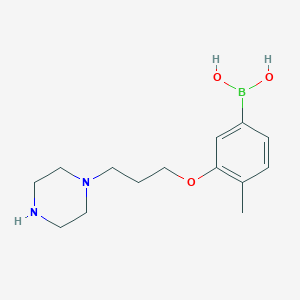

4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid

Description

4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid (molecular formula: C15H25BN2O3, molecular weight: 292.19 g/mol) is a boronic acid derivative featuring a piperazine-propoxy side chain and a methyl substituent on the phenyl ring. Key properties include:

Properties

IUPAC Name |

[4-methyl-3-(3-piperazin-1-ylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BN2O3/c1-12-3-4-13(15(18)19)11-14(12)20-10-2-7-17-8-5-16-6-9-17/h3-4,11,16,18-19H,2,5-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNKKYPAZMNVQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)OCCCN2CCNCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401176789 | |

| Record name | Boronic acid, B-[4-methyl-3-[3-(1-piperazinyl)propoxy]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401176789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704064-32-3 | |

| Record name | Boronic acid, B-[4-methyl-3-[3-(1-piperazinyl)propoxy]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[4-methyl-3-[3-(1-piperazinyl)propoxy]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401176789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

- 4-Methyl-3-hydroxyphenylboronic acid or its protected derivatives.

- 1-Bromo-3-chloropropane or 3-bromopropanol derivatives for propoxy linker introduction.

- Piperazine or N-protected piperazine for nucleophilic substitution.

Stepwise Synthesis

Ether Formation (Propoxy Linker Attachment)

The phenolic hydroxyl group of 4-methyl-3-hydroxyphenylboronic acid is alkylated with 1-bromo-3-chloropropane or related alkyl halides under basic conditions (e.g., potassium carbonate in DMF) to form the 3-(propoxy)phenylboronic acid intermediate.- Reaction conditions:

- Solvent: DMF or DMSO

- Base: K2CO3 or NaH

- Temperature: 50–80°C

- This step requires careful control to avoid degradation of the boronic acid group.

- Reaction conditions:

Nucleophilic Substitution with Piperazine

The terminal halogen on the propoxy chain is displaced by piperazine via nucleophilic substitution. Piperazine can be used either as free base or protected to improve selectivity.- Reaction conditions:

- Solvent: Ethanol, acetonitrile, or DMF

- Temperature: Room temperature to reflux

- Base: Sometimes added to neutralize HCl formed

- This step yields 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid.

- Reaction conditions:

Purification and Isolation

The crude product is purified by recrystallization or chromatographic methods (e.g., silica gel chromatography) to isolate the pure boronic acid derivative.

Solubility and Stock Solution Preparation

According to product data from GlpBio, the compound is soluble in common organic solvents and can be prepared as stock solutions at different molarities for research purposes. The preparation of stock solutions follows precise volume calculations based on molecular weight (278.16 g/mol) and desired molarity.

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution Volume | 3.5951 mL | 17.9753 mL | 35.9505 mL |

| 5 mM Solution Volume | 0.719 mL | 3.5951 mL | 7.1901 mL |

| 10 mM Solution Volume | 0.3595 mL | 1.7975 mL | 3.5951 mL |

Table 1: Stock solution preparation volumes of this compound at various concentrations.

In Vivo Formulation Preparation

For in vivo applications, the compound is often formulated as a clear solution using a stepwise solvent addition method to ensure solubility and stability. The general procedure involves:

- Preparing a DMSO master stock solution by dissolving the compound in DMSO.

- Sequential addition of co-solvents such as PEG300, Tween 80, and distilled water or corn oil.

- Ensuring clarity of the solution after each solvent addition by mixing, vortexing, or ultrasonic treatment.

- Avoiding precipitation by careful solvent order and temperature control (e.g., warming to 37°C).

This method is critical to maintain the compound’s integrity and bioavailability during in vivo studies.

Research Findings and Notes on Preparation

- The boronic acid moiety is sensitive to hydrolysis and oxidation; hence, mild reaction conditions and inert atmosphere are recommended during synthesis.

- Protection of the boronic acid group (e.g., as pinacol ester) during intermediate steps can improve yields and stability, followed by deprotection in the final step.

- Ultrasonic baths and gentle heating can enhance solubility during stock solution preparation.

- Storage conditions significantly affect compound stability: recommended storage is at -80°C for up to 6 months or at -20°C for 1 month to prevent degradation.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Ether formation | 4-Methyl-3-hydroxyphenylboronic acid, 1-bromo-3-chloropropane, K2CO3, DMF, 50–80°C | Control temperature to protect boronic acid |

| Piperazine substitution | Piperazine, ethanol/DMF, room temp to reflux | Use protected piperazine if needed |

| Purification | Silica gel chromatography or recrystallization | Avoid harsh conditions |

| Stock solution prep | DMSO, PEG300, Tween 80, water or corn oil | Add solvents sequentially, ensure clarity |

| Storage | -80°C (6 months), -20°C (1 month) | Avoid freeze-thaw cycles |

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: The compound can be reduced to form the corresponding borane derivatives.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Boronic esters or anhydrides.

Reduction: Borane derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid can be categorized into several key areas:

Medicinal Chemistry

- Antibacterial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that phenylboronic acids can enhance the activity of β-lactam antibiotics against resistant bacterial strains, suggesting potential applications in overcoming antibiotic resistance .

Cancer Research

- Targeting Kinases : Boronic acids are recognized for their role as inhibitors of proteasome activity and specific kinases. This compound may be investigated for its ability to inhibit cancer cell proliferation by targeting key signaling pathways involved in tumor growth .

Neuropharmacology

- Dopamine Receptor Modulation : The piperazine moiety is commonly associated with compounds that interact with dopamine receptors. Studies have suggested that derivatives can act as partial agonists at D2 dopamine receptors, which are crucial in the treatment of neurological disorders such as schizophrenia .

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial properties of various phenylboronic acids against Gram-positive and Gram-negative bacteria. The findings demonstrated that certain derivatives could significantly inhibit bacterial growth, indicating their potential use in developing new antibiotics .

Case Study 2: Cancer Cell Proliferation Inhibition

Research focused on the synthesis of boronic acid derivatives revealed their efficacy in inhibiting the proliferation of cancer cell lines. The compound was shown to disrupt critical signaling pathways, leading to apoptosis in cancer cells .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with diols or other nucleophiles, making it a useful tool in enzyme inhibition studies. The piperazine ring can interact with various biological targets, potentially modulating their activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Boronic Acids

Structural and Functional Differences

The compound’s unique piperazine-propoxy group distinguishes it from other phenylboronic acids. Below is a comparison with analogous compounds (Table 1):

Table 1: Comparative Properties of Selected Boronic Acids

Key Observations

Electronic Effects: Fluorinated analogs (e.g., 4-isopropoxy-2,3,5,6-tetrafluorophenylboronic acid) exhibit strong electron-withdrawing properties due to fluorine substituents, enhancing reactivity in cross-coupling reactions.

Solubility and Stability :

- The piperazine moiety improves aqueous solubility compared to highly fluorinated analogs, which are more lipophilic. However, fluorinated compounds may exhibit superior stability under harsh reaction conditions.

Applications :

Research Implications and Limitations

- Cost Considerations : Fluorinated derivatives are generally more cost-effective (e.g., $38.25/2g for 4-propoxy-2,3,5,6-tetrafluorophenylboronic acid vs. higher costs for specialized carbazole-based boronic acids).

Biological Activity

Overview

4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid is a boronic acid derivative with potential applications in medicinal chemistry, particularly as a ligand in biological assays and as a candidate for drug development. Its unique structure, which includes a piperazine ring and a phenylboronic acid moiety, facilitates interactions with various biological targets, making it an interesting subject for research.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles due to the presence of the boronic acid group. This property enables it to inhibit specific enzymes and receptors, which can be critical in therapeutic applications. The piperazine ring enhances the compound's interaction with biological systems, potentially modulating the activity of various molecular targets .

Antiproliferative Effects

Research has indicated that derivatives of boronic acids, including this compound, exhibit antiproliferative effects against cancer cell lines. A study highlighted the structure-activity relationship (SAR) of similar compounds, revealing that modifications in substituents significantly impact their antiproliferative potency. For instance, certain substitutions led to IC50 values in the low nanomolar range, suggesting strong activity against cancer cells .

Enzyme Inhibition

The compound has been explored for its potential as a protease inhibitor. The boronic acid moiety is known to interact with serine proteases through covalent bond formation, thereby inhibiting their activity. This mechanism has been utilized in designing inhibitors for various therapeutic targets, including those involved in cancer progression and inflammatory processes .

Study 1: Anticancer Activity

In a recent study evaluating the anticancer properties of several boronic acid derivatives, this compound was found to significantly inhibit the proliferation of colon cancer cell lines. The study reported an IC50 value of approximately 25 nM, indicating high potency. The researchers noted that structural modifications could enhance or diminish activity, emphasizing the importance of SAR in drug design .

Study 2: Inhibition of Pro-inflammatory Enzymes

Another investigation focused on the anti-inflammatory properties of similar compounds. The results showed that certain derivatives exhibited significant inhibition of COX-2 and β-glucuronidase enzymes. Although specific data for this compound was not detailed, its structural analogs demonstrated promising anti-inflammatory effects that could be extrapolated to suggest potential benefits for this compound as well .

Data Table: Biological Activity Summary

Q & A

Basic: What are effective purification methods to achieve >97% purity for this compound?

Answer:

High-performance liquid chromatography (HPLC) is recommended for purification, as evidenced by purity specifications (>97–98%) in analytical reports for structurally related phenylboronic acids . Post-synthesis, recrystallization using polar aprotic solvents (e.g., dimethylformamide) under controlled cooling (0–6°C) can enhance crystallinity and purity . Storage at 0–6°C in inert atmospheres minimizes boronic acid hydrolysis, a common degradation pathway .

Basic: Which spectroscopic techniques are optimal for characterizing the boronic acid moiety and piperazine-propoxy substituent?

Answer:

- 11B NMR : Directly confirms boronic acid presence, with typical shifts at δ 28–32 ppm for arylboronic acids .

- FT-IR/Raman : B–O stretching (~1340 cm⁻¹) and B–C vibrations (~1470 cm⁻¹) validate the boronic acid group. Piperazine N–H stretches (~3300 cm⁻¹) and C–O–C vibrations (~1250 cm⁻¹) confirm the propoxy-piperazine chain .

- 1H/13C NMR : Assign protons and carbons in the piperazine ring (e.g., δ 2.5–3.5 ppm for N–CH2) and methyl groups (δ 1.2–1.5 ppm) .

Advanced: How does the piperazine-propoxy group affect electronic properties compared to simpler phenylboronic acids?

Answer:

Density Functional Theory (DFT) studies on analogous compounds (e.g., 3-formylphenylboronic acid) show that electron-donating substituents like piperazine increase electron density at the boron center, enhancing Lewis acidity. This alters frontier molecular orbitals (HOMO-LUMO gaps) and improves Suzuki-Miyaura coupling reactivity . Comparative Mulliken charge analysis reveals significant polarization in the boronic acid group when conjugated with the piperazine-propoxy chain .

Advanced: How can researchers resolve contradictions in reactivity data during cross-coupling reactions?

Answer:

- Reaction Optimization : Screen Pd catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) and bases (K2CO3 vs. CsF) to address steric hindrance from the piperazine group .

- Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates (e.g., boronate esters) that may cause variability .

- pH Control : Maintain slightly basic conditions (pH 8–9) to stabilize the boronate anion, preventing protodeboronation .

Basic: What storage conditions ensure long-term stability?

Answer:

Store under anhydrous conditions at 0–6°C in amber vials to prevent photodegradation. Use desiccants (e.g., silica gel) to mitigate humidity-induced hydrolysis . For prolonged storage, convert to the more stable pinacol ester derivative, which can be regenerated via acidolysis .

Advanced: What computational methods predict this compound’s binding affinity in biological systems?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biomolecules (e.g., enzymes or receptors). Parameterize the boron atom using partial charges derived from DFT .

- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess dynamic binding stability. Analyze hydrogen bonds between the piperazine group and target residues .

Basic: How to validate synthetic success of the piperazine-propoxy linkage?

Answer:

- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm mass error.

- 2D NMR (COSY/HSQC) : Correlate piperazine CH2 protons (δ 2.5–3.5 ppm) with adjacent carbons and verify propoxy connectivity via J-coupling .

Advanced: What strategies mitigate steric effects in catalytic applications?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.